3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hcl
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Overview
Description
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H8N4·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at adjacent positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride typically involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes, which are then converted into the desired product in a basic medium . Another method involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile followed by condensation with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using solvent-free reactions and microwave-assisted synthesis to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-pyrazolecarbonitrile: Similar in structure but lacks the phenyl group, which may affect its biological activity.
5-Amino-4-cyanopyrazole: Another pyrazole derivative with a different substitution pattern, leading to distinct chemical and biological properties.
3-Amino-1H-pyrazole-4-carbonitrile: Similar core structure but without the phenyl group, resulting in different reactivity and applications.
Uniqueness
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is unique due to the presence of both the amino and phenyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-amino-1-phenylpyrazole-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4.ClH/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9;/h1-5,7H,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJASZNLDHMISQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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